6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 3rd position of the pyrazolo[1,5-a]pyrimidine core structure. It has a molecular weight of 259.05 g/mol and is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification improves both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in a variety of applications, including studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
Pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities .
Action Environment
The properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Preparation Methods
The synthesis of 6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions .
Chemical Reactions Analysis
6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride (NaH), palladium catalysts (Pd/C), and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
7-Substituted 2-methylpyrazolo[1,5-a]pyrimidines: These compounds have different substituents at the 7th position, which can significantly alter their photophysical properties and applications in optical materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-iodo-3-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKOBRLJFIMXJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CC(=CN2N=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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